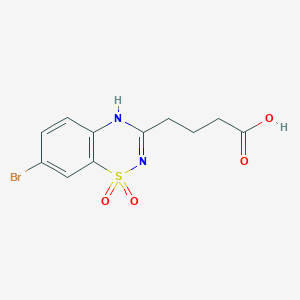
4-(7-Bromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is a compound belonging to the benzothiadiazine family. This class of compounds is known for its diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The presence of a bromine atom at the 7th position and a butanoic acid group at the 3rd position of the benzothiadiazine ring enhances its chemical reactivity and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide typically involves the bromination of 2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform . The reaction mixture is stirred at a specific temperature until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes bromination, purification, and crystallization steps to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced benzothiadiazine derivative.
Substitution: Formation of substituted benzothiadiazine derivatives.
Wissenschaftliche Forschungsanwendungen
7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential antihypertensive, antidiabetic, and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit aldose reductase, an enzyme involved in diabetic complications, or modulate AMPA receptors, which are implicated in neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
- 7-Fluoro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
- 7-Iodo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
Uniqueness
The presence of a bromine atom at the 7th position in 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
101064-03-3 |
|---|---|
Molekularformel |
C11H11BrN2O4S |
Molekulargewicht |
347.19 g/mol |
IUPAC-Name |
4-(7-bromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid |
InChI |
InChI=1S/C11H11BrN2O4S/c12-7-4-5-8-9(6-7)19(17,18)14-10(13-8)2-1-3-11(15)16/h4-6H,1-3H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
MZZUGBDBQHGAEW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)CCCC(=O)O |
Kanonische SMILES |
C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















